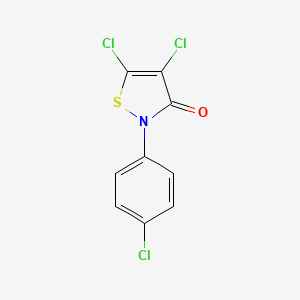
(2,3,4,5-Tetrachloro-2,4-cyclopentadienylidene)-(p-chlorophenyl)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3,4,5-Tetrachloro-2,4-cyclopentadienylidene)-(p-chlorophenyl)methane is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple chlorine atoms attached to a cyclopentadienylidene ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,5-Tetrachloro-2,4-cyclopentadienylidene)-(p-chlorophenyl)methane typically involves the chlorination of cyclopentadiene followed by the introduction of a chlorophenyl group. The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride, and the process is carried out under controlled temperatures to ensure the desired substitution pattern on the cyclopentadienylidene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using advanced reactors to control the reaction environment. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the handling of chlorinating agents and the potential release of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
(2,3,4,5-Tetrachloro-2,4-cyclopentadienylidene)-(p-chlorophenyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated cyclopentadienone derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms on the cyclopentadienylidene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions include various chlorinated derivatives, dechlorinated compounds, and substituted cyclopentadienylidene derivatives. These products can have different physical and chemical properties, making them useful for further applications.
Scientific Research Applications
(2,3,4,5-Tetrachloro-2,4-cyclopentadienylidene)-(p-chlorophenyl)methane has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: The compound’s reactivity with biological molecules makes it a candidate for biochemical studies and potential drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which (2,3,4,5-Tetrachloro-2,4-cyclopentadienylidene)-(p-chlorophenyl)methane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2,3,4,5-Tetrachloro-2,4-cyclopentadienylidene)-(p-bromophenyl)methane
- (2,3,4,5-Tetrachloro-2,4-cyclopentadienylidene)-(p-fluorophenyl)methane
- (2,3,4,5-Tetrachloro-2,4-cyclopentadienylidene)-(p-methylphenyl)methane
Uniqueness
Compared to similar compounds, (2,3,4,5-Tetrachloro-2,4-cyclopentadienylidene)-(p-chlorophenyl)methane stands out due to its specific substitution pattern and the presence of multiple chlorine atoms. This unique structure imparts distinct chemical and physical properties, making it particularly valuable for specialized applications in research and industry.
Properties
CAS No. |
29887-33-0 |
|---|---|
Molecular Formula |
C12H5Cl5 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-chloro-4-[(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)methyl]benzene |
InChI |
InChI=1S/C12H5Cl5/c13-7-3-1-6(2-4-7)5-8-9(14)11(16)12(17)10(8)15/h1-5H |
InChI Key |
HKKKANZBUZYLQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



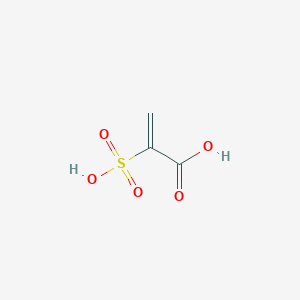
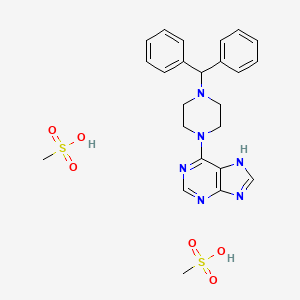
![4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide](/img/structure/B14686805.png)
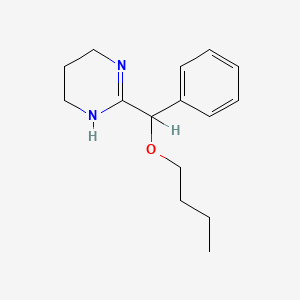
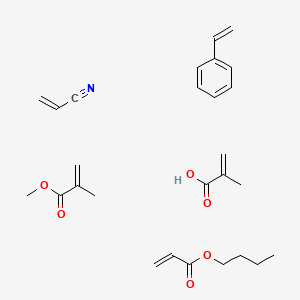

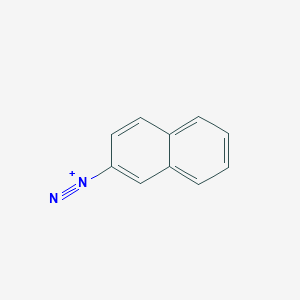
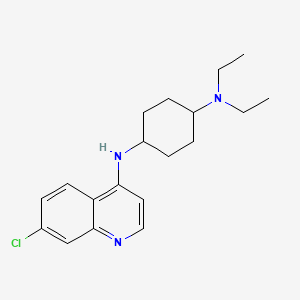
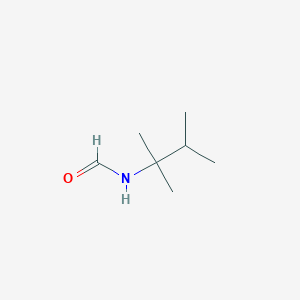
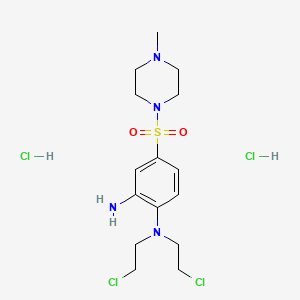
![1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 4,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14686875.png)

